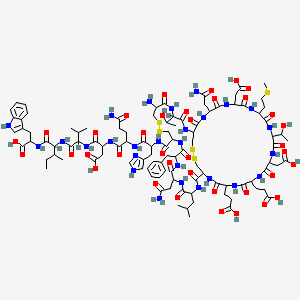
SRTX-c
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sarafotoxin S6c is a potent peptide toxin found in the venom of the Israeli burrowing asp, Atractaspis engaddensis . It belongs to the sarafotoxin family, which shares structural and functional similarities with endothelins, a group of vasoconstrictor peptides . Sarafotoxin S6c is known for its strong vasoconstrictive properties and its ability to bind selectively to endothelin-B receptors .
准备方法
Synthetic Routes and Reaction Conditions: Sarafotoxin S6c is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The synthesis involves the use of protected amino acids, which are coupled to a solid resin support. The peptide chain is elongated by repeated cycles of deprotection and coupling reactions. After the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of sarafotoxin S6c follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves rigorous quality control measures, including mass spectrometry and HPLC, to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: Sarafotoxin S6c undergoes various chemical reactions, including oxidation, reduction, and substitution. The peptide contains disulfide bonds, which can be reduced to free thiols or oxidized to form new disulfide linkages .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of sarafotoxin S6c include trifluoroacetic acid (TFA) for deprotection, dicyclohexylcarbodiimide (DCC) for coupling reactions, and iodine for oxidation of disulfide bonds . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide.
Major Products Formed: The major products formed from the reactions involving sarafotoxin S6c include various oxidized and reduced forms of the peptide. These modifications can alter the peptide’s biological activity and stability .
科学研究应用
Sarafotoxin S6c has a wide range of scientific research applications due to its potent biological activity . In chemistry, it is used as a model compound for studying peptide synthesis and modification techniques . In biology, sarafotoxin S6c is employed to investigate the role of endothelin receptors in various physiological and pathological processes . In medicine, it is used in preclinical studies to explore its potential therapeutic applications, such as cardioprotection and antiarrhythmic effects . Additionally, sarafotoxin S6c is utilized in the pharmaceutical industry for drug development and screening .
作用机制
Sarafotoxin S6c exerts its effects by binding to endothelin-B receptors, which are G-protein-coupled receptors involved in vasoconstriction and other physiological processes . Upon binding, sarafotoxin S6c activates the receptor, leading to the release of nitric oxide and the activation of mitochondrial ATP-sensitive potassium channels in cardiomyocytes . This results in cardioprotection and antiarrhythmic effects during ischemia-reperfusion injury .
相似化合物的比较
Sarafotoxin S6c is part of a family of peptides that includes sarafotoxin S6a, S6b, and endothelins . While all these peptides share structural similarities, sarafotoxin S6c is unique in its selective binding to endothelin-B receptors . This specificity makes it a valuable tool for studying the distinct roles of endothelin receptor subtypes in various biological processes .
List of Similar Compounds:- Sarafotoxin S6a
- Sarafotoxin S6b
- Endothelin-1
- Endothelin-2
- Endothelin-3
属性
分子式 |
C103H147N27O37S5 |
|---|---|
分子量 |
2515.8 g/mol |
IUPAC 名称 |
3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |
InChI 键 |
LXPHPKVWHQLBBA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


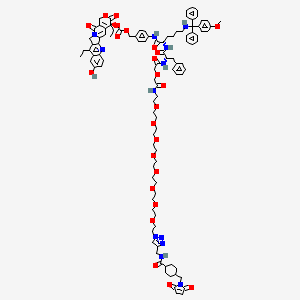
![1H-Inden-4-ol,octahydro-3a-methyl-7-methylene-1-(2-methyl-2-propenyl)-,[1R-(1alpha,3abeta,4beta,7aalpha)]-](/img/structure/B12429242.png)
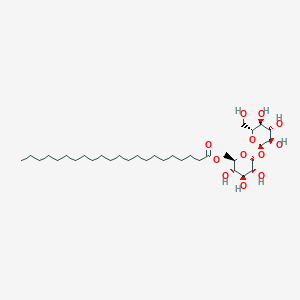
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)
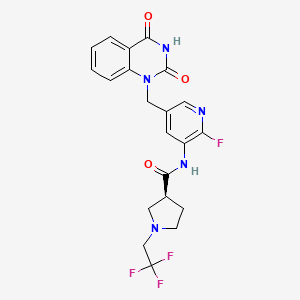
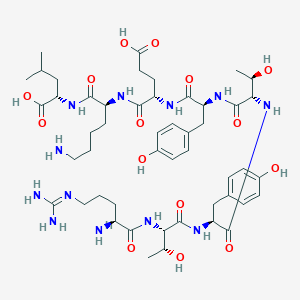
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
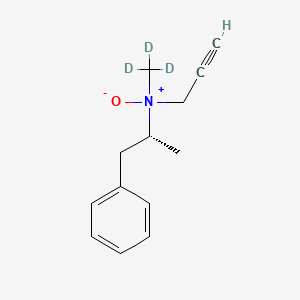
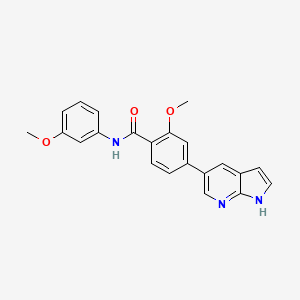
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
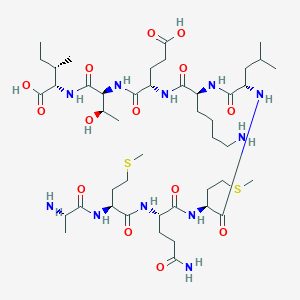
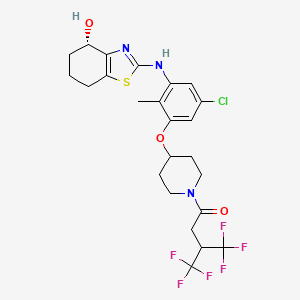
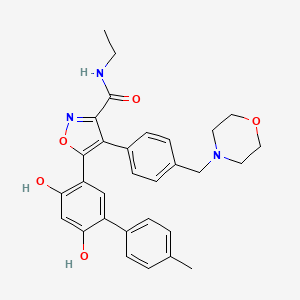
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
